molecular formula C23H46O2 B592354 Docosanoic Acid Methyl-d3 Ester CAS No. 77502-87-5

Docosanoic Acid Methyl-d3 Ester

Cat. No.: B592354
CAS No.: 77502-87-5
M. Wt: 357.637
InChI Key: QSQLTHHMFHEFIY-BMSJAHLVSA-N
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Description

Docosanoic Acid Methyl-d3 Ester (C₂₃H₄₃D₃O₂) is a deuterated derivative of docosanoic acid methyl ester, where three hydrogen atoms are replaced with deuterium (D) at the methyl group . This isotopic labeling confers unique physicochemical properties, such as increased molecular weight (≈231.39 g/mol) and altered nuclear magnetic resonance (NMR) or mass spectrometry (MS) signatures, making it invaluable as an internal standard in quantitative analytical workflows . Unlike its non-deuterated counterpart, this compound is synthetically produced and typically made to order due to its specialized applications in drug metabolism studies, pharmacokinetics, and bioanalytical research . Its short shelf life and controlled handling requirements further underscore its role in high-precision scientific investigations .

Properties

CAS No.

77502-87-5

Molecular Formula

C23H46O2

Molecular Weight

357.637

IUPAC Name

trideuteriomethyl docosanoate

InChI

InChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3/i2D3

InChI Key

QSQLTHHMFHEFIY-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC

Synonyms

Behenic Acid Methyl-d3 Ester;  Kemester 9022-d3;  Kemester 9027-90-d3;  Methyl-d3 Behenate;  Methyl-d3 Docosanoate;  Methyl-d3 n-Docosanoate;  NSC 158426-d3

Origin of Product

United States

Preparation Methods

Temperature and Time

  • Low-Temperature Method (45°C): Yields 92–95% purity after 12–16 hours, minimizing thermal degradation.

  • High-Temperature Method (100°C): Achieves 90% conversion in 90 minutes but risks forming cholestadiene artifacts.

Solvent Systems

  • Toluene-Methanol Mixtures: Enhance solubility of long-chain fatty acids and reduce dimerization.

  • Hexane Extractions: Improve post-reaction isolation, with recovery rates exceeding 85%.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms deuterium incorporation via mass shifts (e.g., m/z 357.63 for C₂₃H₄₃D₃O₂ vs. 354.61 for non-deuterated analog).

Nuclear Magnetic Resonance (NMR)

¹H NMR reveals the absence of proton signals at the methyl group (δ 3.65 ppm), replaced by deuterium peaks.

Industrial Synthesis and Scalability

Large-scale production, as noted by LGC Standards, employs custom batch synthesis with rigorous QC. Challenges include:

  • Cost of CD₃OD: Deuterated reagents increase production costs by ~40% compared to conventional methods.

  • Regulatory Compliance: Handling deuterated compounds requires permits for international shipping.

Challenges in Deuterium Incorporation

  • Isotopic Purity: Trace protons at the methyl group (<0.5%) necessitate repeated washing with D₂O.

  • Catalyst Recovery: Homogeneous acids (e.g., H₂SO₄) are difficult to recycle, prompting research into solid acids .

Chemical Reactions Analysis

Types of Reactions

Docosanoic Acid Methyl-d3 Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Docosanoic Acid Methyl-d3 Ester involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function . The deuterium atoms in the compound provide a unique advantage in nuclear magnetic resonance (NMR) studies, allowing for detailed investigation of lipid interactions and dynamics .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Docosanoic Acid Methyl-d3 Ester and Analogous Compounds

Compound Structure/Modification Natural Occurrence Key Applications/Findings References
This compound C₂₂H₄₃COOCH₃ (D3-labeled methyl) Synthetic Internal standard for MS/NMR; pharmacokinetic tracking; deuterium-enabled stability studies
Docosanoic Acid Methyl Ester C₂₂H₄₃COOCH₃ Natural (plant extracts) Antioxidant, hypocholesterolemic, anticancer (80% inhibition of MCF-7 cells at 100 µM)
Docosanoic Acid Ethyl Ester C₂₂H₄₃COOCH₂CH₃ Natural (soil, plants) Cytotoxic against HeLa/4T1 cells; antiplasmodial activity via polyunsaturated fatty acids
Hexadecanoic Acid Methyl Ester C₁₅H₃₁COOCH₃ Ubiquitous in plants Major component in Ginkgo biloba (7.51%); nematicide, lubricant, anti-androgenic effects
9-Octadecenoic Acid Methyl Ester C₁₇H₃₃COOCH₃ (Z-configuration) Dominant in seed oils 70.14% abundance in Elaeocarpus serratus; antimicrobial and flavoring agent

Physicochemical and Analytical Properties

  • Deuterated vs. Non-Deuterated: The D3 label increases molecular weight by ≈3 Da, enabling distinct MS fragmentation patterns for quantification . Non-deuterated esters are identified via retention indices (e.g., RI 2299 for docosanoic acid methyl ester) and MS matching .
  • Thermal Stability: Docosanoic acid derivatives decompose into alkyl acids and ketones at high temperatures (26–31 min retention time in pyrolysis-GC) .

Industrial and Pharmacological Relevance

  • Biofuel Production: Traces of docosanoic acid methyl ester in biodiesel correlate with alkyl ester composition, though its low abundance limits industrial utility .
  • Flavor and Fragrance: Esters like 1,2,3-propanetriyl ester docosanoic acid contribute fruity aromas in ultrasonication-modified brewers’ spent grain .

Q & A

Q. How is Docosanoic Acid Methyl-d3 Ester synthesized, and what are the critical steps to ensure isotopic purity?

Methodological Answer: The synthesis typically involves deuterium incorporation at specific positions. A common approach includes:

  • Deuteration of Precursors : Reacting docosanoic acid with deuterated methanol (CD₃OH) under acid catalysis to form the methyl-d3 ester.
  • Purification : Use solvent recrystallization or column chromatography to remove non-deuterated byproducts.
  • Isotopic Validation : Confirm isotopic purity via NMR spectroscopy (e.g., absence of protium signals at the methyl group) and mass spectrometry (MS) to verify the molecular ion peak at m/z 357.6 (vs. 354.6 for non-deuterated form) .

Q. What solvent systems and storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

  • Solubility : Sparingly soluble in aqueous buffers; prepare stock solutions in ethanol (0.5 mg/mL) and dilute with inert gas-purged organic solvents (e.g., DMSO or chloroform) to prevent oxidation .
  • Storage : Store at -20°C in airtight, amber vials. Aqueous solutions (e.g., ethanol:PBS mixtures) should be used within 24 hours due to hydrolysis risks .

Q. What analytical techniques are recommended for characterizing purity and isotopic enrichment?

Methodological Answer:

  • GC-MS : Optimize using a non-polar column (e.g., DB-5MS) with temperature programming (e.g., 50°C to 320°C at 10°C/min). Compare retention times (RT ≈1.93 min under standard conditions) and isotopic fragmentation patterns .
  • NMR : Analyze the methyl-d3 group via ¹H-NMR (absence of ~3.6 ppm singlet) and ²H-NMR for deuterium quantification .

Advanced Research Questions

Q. How can researchers address discrepancies in chromatographic retention times during analysis in complex biological matrices?

Methodological Answer:

  • Matrix Calibration : Use internal standards (e.g., tricosanoic acid methyl ester, RT ≈2.00 min) to normalize retention shifts caused by lipid-rich matrices .
  • Column Conditioning : Pre-treat GC columns with matrix-matched blanks to reduce interference from co-eluting compounds (e.g., hexadecanoic acid esters) .
  • Data Validation : Cross-validate with FTIR or LC-MS/MS to confirm peak identity when RT deviations exceed ±0.05 min .

Q. What experimental strategies elucidate the metabolic stability of deuterated esters in in vitro models?

Methodological Answer:

  • Isotope Tracing : Incubate with liver microsomes and monitor deuterium retention via MS. Compare degradation rates with non-deuterated analogs to assess kinetic isotope effects (KIEs) .
  • Protium Exchange Assays : Use deuterated solvents (e.g., D₂O) to track unintended H/D exchange during metabolism studies .

Q. How can researchers validate the absence of protium exchange in this compound during long-term storage?

Methodological Answer:

  • Periodic NMR Analysis : Monitor the methyl-d3 group’s ¹H-NMR signal (should remain absent) over storage duration.
  • Accelerated Stability Testing : Expose samples to elevated temperatures (e.g., 40°C) and humidity, then quantify deuterium loss via isotope ratio MS .

Q. How do structural modifications (e.g., deuteration) influence the compound’s bioactivity compared to non-deuterated analogs?

Methodological Answer:

  • Comparative Bioassays : Test antimicrobial activity (e.g., against Candida albicans) using disk diffusion assays. Deuteration may alter membrane permeability due to increased hydrophobicity .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict changes in bioavailability driven by deuterium’s mass effect .

Data Contradiction Analysis

Q. How should conflicting reports on the antibacterial efficacy of this compound be resolved?

Methodological Answer:

  • Strain-Specific Variability : Replicate assays using standardized strains (e.g., ATCC E. coli vs. clinical isolates) to assess consistency .
  • Compound Purity : Verify isotopic and chemical purity via GC-MS/NMR, as impurities (e.g., non-deuterated esters) may skew bioactivity results .

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